N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-3-6-14(18)11-16(12)19-17(20)13-4-7-15(8-5-13)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOIEPUBODLQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(2-methoxyethoxy)benzoic acid derivative
Method:
Starting from 4-hydroxybenzoic acid, the 4-hydroxy group is alkylated with 2-methoxyethanol derivatives.
| Parameter | Details |
|---|---|
| Reagents | 2-Methoxyethanol, an alkylation agent (e.g., methyl iodide), base (e.g., K₂CO₃) |
| Solvent | Acetone or DMF |
| Temperature | Reflux (~60–80°C) |
| Duration | 12–24 hours |
Notes:
Protection of the hydroxyl group prior to alkylation may be employed to improve selectivity.
Step 2: Synthesis of 5-Amino-2-methylphenyl intermediate
Method:
The amino-2-methylphenyl moiety can be synthesized via nitration of methylphenol, followed by reduction.
| Parameter | Details |
|---|---|
| Nitration | Using dilute HNO₃ or mixed acid at low temperature (~0°C) |
| Reduction | Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) |
| Purification | Recrystallization from suitable solvents |
Notes:
Protection of amino groups may be necessary to prevent side reactions during nitration.
Step 3: Amide bond formation
Method:
Coupling of the acid derivative with the amino-methylphenyl compound using a coupling reagent.
| Parameter | Details |
|---|---|
| Reagents | DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (catalyst) |
| Solvent | Anhydrous DCM or DMF |
| Temperature | 0°C to room temperature |
| Duration | 12–24 hours |
- Dissolve the acid derivative and amino compound in dry solvent.
- Add DCC and DMAP under inert atmosphere.
- Stir at controlled temperature, monitor progress via TLC.
Notes:
Post-reaction, purification involves filtration to remove dicyclohexylurea and chromatography to isolate the pure benzamide.
Optimization Strategies and Reaction Data
| Parameter | Optimization Approach | Effect on Yield/Quality |
|---|---|---|
| Solvent | Use of dry, inert solvents like DCM or DMF | Improves coupling efficiency |
| Temperature | Maintaining low temperatures during activation | Minimizes side reactions |
| Molar Ratios | Slight excess of coupling reagent and amine | Enhances yield |
| Purification | Column chromatography with gradient elution | Ensures high purity |
Alternative Synthetic Approaches
Recent research has introduced innovative routes, such as:
Use of benzoyl isothiocyanate reacting with malononitrile or ethyl cyanoacetate, followed by alkylation and hydrazine treatment, to generate heterocyclic analogs with similar core structures, which can be further functionalized to obtain the target benzamide.
Microwave-assisted synthesis : Accelerates reaction times and improves yields in amide bond formation.
Flow chemistry techniques : For scalable and controlled synthesis, especially in industrial settings.
Summary of Research Findings
| Study | Key Findings | Relevance to Preparation |
|---|---|---|
| Recent literature | Multi-step synthesis involving nitration, reduction, and coupling | Validates multi-step approach for complex benzamides |
| PMC study | Benzoyl isothiocyanate reactions with malononitrile and hydrazine | Demonstrates heterocyclic derivatives, adaptable for benzamide synthesis |
| Optimization reports | Use of coupling reagents like DCC, EDC, and microwave methods | Enhances efficiency and yields |
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemical Research Applications
N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide serves as a valuable building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, making it useful in:
- Synthesis of Derivatives : The compound can undergo oxidation, reduction, and substitution reactions, enabling the production of various derivatives that may have distinct properties or biological activities.
- Catalysis : It has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states and facilitate reaction pathways.
Biological Applications
In biological research, this compound is being investigated for its role as a biochemical probe or inhibitor:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development targeting metabolic disorders.
- Therapeutic Potential : Its unique structure indicates potential for treating various diseases, including cancer and inflammatory conditions. Research is ongoing to evaluate its efficacy and mechanism of action against specific molecular targets.
Medical Applications
The medical applications of this compound are particularly promising:
- Drug Development : The compound is explored for its therapeutic properties, particularly in the context of developing new pharmaceuticals that target specific diseases. This includes evaluating its safety profile and pharmacokinetics .
- Diagnostic Tools : Its specificity may allow it to be used in diagnostic assays or as a marker for certain biological conditions .
Industrial Applications
In the industrial sector, this compound finds utility in:
- Material Science : The compound can be incorporated into new materials, potentially enhancing their properties for applications in electronics or coatings .
- Analytical Chemistry : It is utilized in high-performance liquid chromatography (HPLC) for separating and analyzing complex mixtures, demonstrating its versatility in analytical applications .
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzyme active sites or receptor binding sites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
4-Bromo-N-(2-nitrophenyl)-benzamide (I) and 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Key Differences: The nitro and bromo substituents in these compounds () introduce strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to the target compound’s electron-donating amino group.
- Impact: Nitro groups increase reactivity in electrophilic substitutions but reduce solubility in polar solvents. The target compound’s amino and methoxyethoxy groups likely improve aqueous solubility and hydrogen-bonding capacity .
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- However, the absence of the 2-methoxyethoxy chain may reduce solubility compared to the target compound.
N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide
- Key Differences: The diethylaminoethyl and nitro groups () create a highly polarizable structure. The nitro group’s electron-withdrawing nature contrasts with the target compound’s amino group, altering metabolic stability and interaction with biological targets.
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
- Key Differences: Etobenzanid () contains a dichlorophenyl group, which enhances hydrophobic interactions in pesticide applications.
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives
Structural Simplicity vs. Complexity
N-(4-Methoxyphenyl)benzamide
- Key Differences: This simpler benzamide () lacks the amino and methoxyethoxy substituents, resulting in lower molecular weight (MW: 227 vs. 300 for the target compound) and reduced solubility.
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
- Key Differences: This analog () retains the amino and methyl groups but replaces the 2-methoxyethoxy chain with a single methoxy group. The shorter substituent likely reduces hydrophilicity and alters pharmacokinetics.
Biological Activity
N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, interactions with biological targets, and implications for therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 278.34 g/mol
- Structure : The compound features an amine group, a benzamide structure, and a methoxyethoxy substituent, which contribute to its chemical reactivity and biological activity.
Preliminary studies indicate that this compound may interact with specific proteins and enzymes, influencing various biochemical pathways. Its unique substitution pattern allows it to modulate biological functions effectively. Key mechanisms include:
- Protein Binding : The compound can bind to various molecular targets, altering the activity of proteins and enzymes, which may lead to significant biological effects.
- Influence on Cellular Pathways : Interaction studies suggest that it may affect signaling pathways involved in cell proliferation and apoptosis .
Enzyme Inhibition
This compound has been implicated in enzyme inhibition studies:
- Carbonic Anhydrases : Similar benzamide derivatives have shown inhibitory effects against human carbonic anhydrases (hCA I and II), with Ki values ranging from nanomolar to sub-nanomolar concentrations . This suggests potential applications in conditions where these enzymes are implicated.
Case Studies
- Proteomics Research : A study explored the role of benzamide derivatives in proteomics, indicating that they can modulate protein functions through specific interactions, potentially leading to new therapeutic avenues.
- Cancer Cell Line Studies : Investigations into related compounds revealed that certain structural modifications enhance cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells. This highlights the importance of structural optimization in developing effective anticancer agents .
Future Directions
Further research is necessary to elucidate the specific interactions and mechanisms of this compound. Areas for future investigation include:
- In Vivo Studies : To assess the pharmacodynamics and pharmacokinetics of the compound.
- Structural Modifications : To enhance selectivity and potency against targeted cancer types.
- Mechanistic Studies : To better understand how this compound alters cellular pathways and its potential side effects.
Q & A
Basic: What are the recommended synthetic routes for N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide?
Methodological Answer:
The synthesis of this benzamide derivative typically involves coupling a substituted benzoyl chloride with a functionalized aniline precursor. For example:
Step 1: Prepare 4-(2-methoxyethoxy)benzoyl chloride via reaction of 4-(2-methoxyethoxy)benzoic acid with thionyl chloride (SOCl₂) under reflux .
Step 2: React the benzoyl chloride with 5-amino-2-methylaniline in a polar aprotic solvent (e.g., DMF or dichloromethane) in the presence of a base (e.g., triethylamine) to facilitate amide bond formation .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- HPLC : For purity assessment (>98% by reverse-phase C18 column, methanol/water mobile phase, UV detection at 254 nm) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethoxy group at ~δ 3.5–4.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 329.15) .
- Elemental Analysis : Validate empirical formula (C₁₇H₂₀N₂O₃) .
Basic: What initial biological screening approaches are suitable for this compound?
Methodological Answer:
- In Vitro HDAC Inhibition Assays : Measure acetylated histone H3 levels in cell lysates (e.g., HeLa cells) using Western blotting. Compare potency to reference inhibitors like MS-275 (see for methodology) .
- Gastrokinetic Activity Screening : Assess gastric emptying rates in rodent models using phenol red semisolid meal assays. Dose ranges of 10–60 μmol/kg (oral administration) are typical for benzamide derivatives .
- Cytotoxicity Profiling : Use MTT assays in normal (e.g., HEK293) and cancer cell lines to establish selectivity .
Advanced: How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
- Solvent Selection : Replace DMF with dichloromethane to reduce side reactions (e.g., hydrolysis of benzoyl chloride) .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Reaction Monitoring : Use TLC (silica gel, UV visualization) or in-situ IR spectroscopy to track benzoyl chloride consumption .
- Scale-Up Considerations : Conduct hazard analysis for exothermic reactions; maintain inert atmosphere (N₂/Ar) during large-scale synthesis .
Advanced: How to resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Variable Control : Ensure consistent cell lines (e.g., HDAC inhibition assays in neuronal vs. non-neuronal cells may yield divergent results due to isoform specificity) .
- Dose-Response Validation : Compare EC₅₀ values across multiple assays (e.g., HDAC inhibition vs. gastrokinetic activity) to identify off-target effects .
- Pharmacokinetic Factors : Evaluate bioavailability differences (e.g., brain penetration for HDAC inhibitors vs. peripheral activity for gastrokinetic agents) .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Substituent Variation : Modify the methoxyethoxy group (e.g., replace with ethoxyethoxy or halogens) and test HDAC inhibition or gastrokinetic potency .
- Scaffold Hybridization : Incorporate PARP-1 inhibitor motifs (e.g., quinoline or pyrimidine groups) to explore dual-target activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with HDAC2 or 5-HT₄ receptors .
Advanced: How to address solubility challenges in formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : Prepare hydrochloride or citrate salts (e.g., AS-4370 citrate in ) to improve stability and dissolution .
- Nanoformulation : Develop liposomal or polymeric nanoparticles for sustained release .
Advanced: What approaches validate metabolic stability in preclinical models?
Methodological Answer:
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In Vivo PK Studies : Administer IV/oral doses in rodents and quantify plasma concentrations over 24h .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
